P2X7 Receptor Antagonism
7-(4-Ethylphenyl)-7-oxoheptanoic acid acts as an antagonist at the human P2X7 receptor, a key target in inflammation and pain. In an assay using HEK293 cells expressing the human P2X7 receptor, the compound inhibited BzATP-induced ethidium ion uptake with an IC50 of 107.0 nM [1]. This activity is comparable to that of Coomassie Brilliant Blue G (CBB), a non-selective P2X7 antagonist with a reported IC50 of approximately 100 nM at mouse P2X7 receptors [2]. While CBB is a dye with broader applications, this compound's specific structure offers a starting point for developing more selective P2X7 modulators.
| Evidence Dimension | P2X7 Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | 107.0 nM |
| Comparator Or Baseline | Coomassie Brilliant Blue G (CBB): ~100 nM (mouse receptor) |
| Quantified Difference | Comparable potency (within ~7 nM) |
| Conditions | Human P2X7 expressed in HEK293 cells, inhibition of BzATP-induced ethidium ion uptake after 2 hours |
Why This Matters
This data provides a quantitative benchmark for selecting this compound as a P2X7 antagonist tool or lead compound, particularly when a non-dye small molecule is preferred.
- [1] TargetMine. (n.d.). Interaction Report for ChEMBL:CHEMBL3742021: Antagonist activity at human P2X7 receptor. TargetMine. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=156024710 View Source
- [2] Scilit. (n.d.). Complexities of measuring antagonist potency at P2X(7) receptor orthologs. Scilit. Retrieved from https://www.scilit.net/publications/614f9a2305a85 View Source
